molecular formula C14H10BrF3 B3276295 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 638214-11-6

3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B3276295
CAS No.: 638214-11-6
M. Wt: 315.13 g/mol
InChI Key: HEOKJBYSZUXWFG-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis Research

Biphenyl scaffolds, which consist of two phenyl rings linked by a single carbon-carbon bond, are considered a fundamental backbone in organic chemistry. rsc.org This structural motif is not merely a synthetic curiosity; it is omnipresent in a vast array of biologically active compounds, including marketed drugs and natural products. rsc.orgmdpi.com The prevalence of the biphenyl core has led to it being classified as a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets.

Significance of Functionalized Biphenyls as Synthons in Advanced Organic Transformations

While the basic biphenyl structure is a useful starting point, its true synthetic utility is unlocked through functionalization. An unadorned biphenyl is relatively inert; the addition of functional groups is required for it to participate in further reactions. rsc.org These functionalized biphenyls serve as versatile synthons—molecular building blocks—in advanced organic transformations. The nature and position of these functional groups dictate the subsequent chemical pathways that can be explored.

The synthesis of functionalized biphenyls often relies on powerful metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Ullmann, Stille, and Negishi couplings are routinely employed to construct the central biaryl bond from simpler precursors. rsc.orgresearchgate.netnih.gov Once formed, the biphenyl scaffold can be further modified through reactions targeting its functional groups. For example, the presence of halogens, amino groups, or nitro groups allows for a wide range of subsequent transformations. nih.gov This strategic functionalization enables chemists to simplify complex synthetic routes, often reducing the number of steps required to achieve a target molecule and allowing for the systematic variation of substituents to optimize molecular properties. nbinno.comacs.org

Rationale for Dedicated Academic Investigation into 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

The specific academic interest in this compound stems from the powerful combination of its three constituent parts. Each component imparts distinct and highly desirable characteristics, making the molecule an exceptionally useful and versatile building block.

The bromomethyl (-CH2Br) group is a reactive functional handle. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution (SN2) reactions. nbinno.com This reactivity allows for the facile introduction of the entire biphenyl structure into other molecules through the formation of new carbon-carbon or carbon-heteroatom bonds. nbinno.com Consequently, this group serves as a key connection point for elaborating the molecular structure, making it invaluable for building more complex architectures from the biphenyl core. nbinno.comatomfair.com

The combination of the stable, rigid biphenyl scaffold with these two distinct functional groups provides a powerful rationale for its investigation. The molecule offers a pre-formed biaryl core, which is common in pharmaceuticals, while simultaneously providing two different types of functionality. The trifluoromethyl group acts as a property-modifying element, conferring desirable electronic and metabolic characteristics. In contrast, the bromomethyl group serves as a reactive site for synthetic elaboration. This dual-functionality makes this compound a highly valuable intermediate for constructing novel compounds where both biological activity and synthetic accessibility are primary considerations.

Interactive Data Table: Properties of Key Functional Groups

Functional GroupCommon Role in SynthesisKey Physicochemical Effects
Trifluoromethyl (-CF3) Property modificationIncreases lipophilicity, enhances metabolic stability, strong electron-withdrawing nature. mdpi.comnbinno.com
Bromomethyl (-CH2Br) Reactive handle for elaborationActs as an alkylating agent; participates in nucleophilic substitution reactions. nbinno.comatomfair.com
Biphenyl Structural core or scaffoldProvides a rigid, defined 3D structure; common in pharmaceuticals and materials. rsc.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrF3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16,17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOKJBYSZUXWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676766
Record name 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
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Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638214-11-6
Record name 3-(Bromomethyl)-4′-(trifluoromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638214-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromomethyl 4 Trifluoromethyl 1,1 Biphenyl

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl (B1667301) Core Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating biaryl linkages. researchgate.net This palladium-catalyzed reaction joins an organoboron species (such as a boronic acid or its ester) with an organohalide. nih.gov For the synthesis of the 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl (B15205904) core, two primary combinations of reactants are viable: the coupling of (3-methylphenyl)boronic acid with a 1-halo-4-(trifluoromethyl)benzene, or the reaction of 1-bromo-3-methylbenzene with (4-(trifluoromethyl)phenyl)boronic acid. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the coupling partners, necessitating careful optimization of the reaction conditions. nih.govresearchgate.net

The efficacy of the Suzuki-Miyaura reaction is highly dependent on the choice of palladium catalyst, ligands, solvent, and base. For challenging substrates, such as those containing electron-poor trifluoromethyl groups, the selection of these parameters is critical to achieve high yields and minimize side reactions like homocoupling or deboronation. acs.org

The ligand coordinated to the palladium center plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. For electron-deficient aryl halides, bulky and electron-rich phosphine (B1218219) ligands are often required to promote the initial oxidative addition step and stabilize the palladium catalyst.

Buchwald-type biaryl phosphine ligands, such as XPhos and SPhos, have demonstrated exceptional activity in coupling reactions involving electron-poor substrates. researchgate.net These ligands facilitate the formation of the active catalytic species and enhance its stability and turnover number. The choice of ligand is also critical for preventing side product formation; ligands featuring a dicyclohexylphosphine (B1630591) (PCy₂) motif have been shown to reduce the likelihood of unwanted homocoupling of the boronic acid starting material. acs.org

Table 1: Effect of Different Phosphine Ligands on Suzuki-Miyaura Coupling

Entry Ligand Catalyst Precursor Base Solvent Temp (°C) Yield (%) Ref
1 XPhos Pd₂(dba)₃ Na₂CO₃ Toluene/THF/H₂O 95 High acs.org
2 SPhos Pd(OAc)₂ K₃PO₄ Dioxane/H₂O 100 Good to High researchgate.net
3 P(t-Bu)₃ Pd(dba)₂ Cs₂CO₃ Toluene 80 Good nih.gov

This table is illustrative, based on typical conditions for similar couplings.

The choice of solvent can significantly influence the outcome of a Suzuki-Miyaura coupling. nih.govnih.gov A mixture of an organic solvent and water is commonly employed, as the presence of water and a base is often necessary for the transmetalation step. Common organic solvents include ethers like dioxane and tetrahydrofuran (B95107) (THF), or aromatic hydrocarbons such as toluene. yonedalabs.com The polarity of the solvent can affect catalyst stability and selectivity. nih.govnih.gov For instance, polar aprotic solvents like dimethylformamide (DMF) can sometimes alter the active catalyst and reaction pathway. nih.gov

The selection of the base is also critical. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The strength and solubility of the base can impact the reaction rate and the stability of the boronic acid, which can be prone to decomposition under harsh basic conditions. yonedalabs.com

Table 2: Impact of Solvent and Base on a Model Suzuki-Miyaura Reaction

Entry Solvent System Base Temperature (°C) Outcome Ref
1 Toluene/H₂O K₂CO₃ 90 Good conversion acs.org
2 Dioxane/H₂O K₃PO₄ 100 High yield, robust yonedalabs.com
3 THF/H₂O Cs₂CO₃ 77 Effective for benzyl (B1604629) halides nih.gov

This table represents general trends observed in Suzuki-Miyaura reactions.

To overcome some limitations of boronic acids, such as potential instability and deboronation, alternative coupling partners have been developed.

Potassium Aryltrifluoroborates: These reagents (Ar-BF₃K) are often crystalline, air- and moisture-stable solids that are easy to handle. nih.gov They serve as excellent coupling partners in Suzuki-Miyaura reactions, often exhibiting enhanced reactivity and functional group tolerance compared to their boronic acid counterparts. scielo.brresearchgate.net The reaction typically proceeds via in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle. ed.ac.uk The use of potassium (4-(trifluoromethyl)phenyl)trifluoroborate would be a viable alternative for the synthesis of the target biphenyl core.

Organotin Reagents (Stille Coupling): The Stille reaction provides another powerful palladium-catalyzed method for C-C bond formation. wikipedia.org This reaction couples an organotin compound (organostannane) with an organohalide. youtube.com A key advantage of the Stille coupling is the stability of organostannanes to air and moisture and their tolerance of a wide array of functional groups. thermofisher.com However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org For the synthesis of 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl, one could react (3-methylphenyl)tributylstannane with 1-bromo-4-(trifluoromethyl)benzene.

Palladium-Catalyzed Coupling of Boronic Acids/Esters with Aryl Halides

Negishi Cross-Coupling Approaches to 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl

The Negishi coupling is a highly effective reaction that involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their boron or tin counterparts, which can allow for reactions to proceed under milder conditions and with a broader range of substrates, including those that are less reactive in other coupling reactions. nih.gov

In the context of synthesizing the 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl precursor, a Negishi coupling would typically involve the reaction of a pre-formed arylzinc halide, such as (4-(trifluoromethyl)phenyl)zinc bromide, with 1-bromo-3-methylbenzene. The organozinc reagent is usually prepared in situ from the corresponding aryl halide and activated zinc metal. organic-chemistry.org

The choice of catalyst is crucial. Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or catalysts generated from Pd₂(dba)₃ and ligands like PCyp₃, are highly effective. wikipedia.orgorganic-chemistry.org Nickel catalysts can also be employed and are sometimes preferred for coupling with aryl chlorides. wikipedia.org The reaction conditions are generally anhydrous, using solvents like THF or DMF. The high reactivity of the organozinc partner often leads to high yields and fast reaction times, making the Negishi coupling a powerful tool for constructing complex biaryl structures. rsc.org

Table 3: Illustrative Conditions for Negishi Cross-Coupling

Entry Organozinc Reagent Aryl Halide Catalyst System Solvent Conditions Yield (%) Ref
1 Aryl-ZnBr Aryl-Br Pd(PPh₃)₄ THF 60 °C, 12 h Good wikipedia.org
2 Aryl-ZnCl Aryl-Cl Pd(P(t-Bu)₃)₂ THF 25 °C, 4 h High organic-chemistry.org
3 sec-Alkyl-ZnBr Aryl-Br Pd(OAc)₂ / CPhos THF/NMP 80 °C, 12 h >90 nih.gov

This table showcases typical conditions for Negishi couplings with various substrates.

Other Transition Metal-Catalyzed Coupling Reactions

Besides the Sonogashira coupling, other powerful transition metal-catalyzed reactions, such as Stille and Heck couplings, are widely used for the construction of biaryl systems and could be adapted for the synthesis of the 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl precursor.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orglookchem.com For the synthesis of 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl, this could involve the reaction of a 3-methylphenyltin reagent with 1-bromo-4-(trifluoromethyl)benzene, or conversely, the coupling of a 4-(trifluoromethyl)phenyltin reagent with 1-bromo-3-methylbenzene.

A key advantage of the Stille coupling is the stability of the organotin reagents to air and moisture. However, the toxicity of tin compounds is a significant drawback. wikipedia.orglookchem.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dba)₂, and may require the addition of ligands and additives to facilitate the catalytic cycle.

Table 2: Plausible Stille Coupling Reaction for Biphenyl Precursor Synthesis

Organotin Reagent Aryl Halide Catalyst Solvent Product
Tributyl(3-methylphenyl)stannane 1-bromo-4-(trifluoromethyl)benzene Pd(PPh₃)₄ Toluene 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl

This table illustrates potential Stille coupling approaches to the key biphenyl intermediate.

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While not the most direct method for synthesizing a simple biaryl compound like 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl, variations of the Heck reaction could be employed.

A more direct application of a related palladium-catalyzed coupling would be the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide. This is a very common and robust method for biphenyl synthesis. For instance, the reaction of 3-methylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene in the presence of a palladium catalyst and a base would be a highly efficient route to 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl.

While a direct Heck reaction to form the biphenyl is less common, a tandem reaction sequence involving a Heck-type coupling could potentially be designed. For example, a Heck reaction could be used to couple one of the aryl halides with a suitable vinyl partner, which could then be further elaborated to form the second aromatic ring. However, for the specific target precursor, a Suzuki-Miyaura coupling is a more conventional and likely more efficient approach.

Direct Functionalization and Bromination Strategies

A highly practical and efficient approach to the synthesis of this compound involves the initial synthesis of the corresponding methyl-substituted biphenyl, followed by a direct benzylic bromination.

The synthesis of the precursor, 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl, can be readily achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction would involve the coupling of 3-methylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene, or alternatively, 4-(trifluoromethyl)phenylboronic acid with 1-bromo-3-methylbenzene.

Table 3: Suzuki-Miyaura Coupling for the Synthesis of 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl

Boronic Acid Aryl Halide Catalyst Base Solvent Product
3-Methylphenylboronic acid 1-bromo-4-(trifluoromethyl)benzene Pd(PPh₃)₄ K₂CO₃ Toluene/Water 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl

This table outlines a standard and efficient method for the synthesis of the key precursor.

Once 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl is obtained, the final step is the selective bromination of the benzylic methyl group. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under photochemical conditions (irradiation with light). The reaction is usually carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

This method is highly selective for the benzylic position due to the stability of the resulting benzylic radical intermediate.

Table 4: Benzylic Bromination of 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl

Starting Material Reagent Initiator Solvent Conditions Product

This direct bromination of a readily accessible precursor represents a convergent and efficient synthetic route to the target compound.

Benzylic Bromination Methodologies on Methyl-Substituted Biphenyls

Benzylic bromination is a key reaction for converting an activated methyl group, like the one in the 3-position of the biphenyl precursor, into a bromomethyl group. This transformation capitalizes on the reduced bond dissociation energy of benzylic C-H bonds due to the resonance stabilization of the intermediate benzylic radical. masterorganicchemistry.comlibretexts.org

The most common and effective method for selective benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator or photochemical activation. masterorganicchemistry.commasterorganicchemistry.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of bromine in the reaction mixture. This low concentration is crucial for favoring the radical substitution pathway at the benzylic position while suppressing competitive electrophilic addition or substitution reactions on the aromatic rings. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved by heat or UV light to generate radicals. These radicals then react with trace amounts of HBr to produce a bromine radical (Br•). chemistrysteps.com

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group. This step is highly selective for the benzylic position due to the formation of a resonance-stabilized benzyl radical. libretexts.org This radical then reacts with a molecule of Br₂ (generated from NBS reacting with HBr) to form the desired bromomethyl product and a new bromine radical, which continues the chain reaction. chemistrysteps.com

Termination: The reaction concludes when radicals combine with each other.

Common solvents for this reaction have traditionally included carbon tetrachloride (CCl₄), but due to its toxicity, less hazardous alternatives such as (trifluoromethyl)benzene or 1,2-dichlorobenzene (B45396) have been successfully employed. lookchem.comkoreascience.kr

InitiatorSolventConditionsTypical YieldReference
AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl₄)RefluxGood to High commonorganicchemistry.com
Photochemical (UV light)Carbon Tetrachloride (CCl₄)Room Temp or RefluxGood to High masterorganicchemistry.com
AIBN(Trifluoromethyl)benzenePhotochemicalHigh lookchem.com
AIBN1,2-Dichlorobenzene80 °CHigh (92%) koreascience.kr

While NBS is the most prevalent reagent, other N-bromoimides and related compounds can also achieve selective benzylic bromination. For instance, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used effectively, sometimes showing increased reaction rates. nih.gov

The selectivity of the reaction is critically dependent on the reaction conditions. The key to achieving chemo- and regioselectivity is to ensure the reaction proceeds exclusively via a radical pathway.

Radical Conditions: The use of radical initiators (AIBN, BPO) and/or photochemical irradiation is essential. These conditions favor the homolytic cleavage of the N-Br bond or Br-Br bond, generating the bromine radicals necessary for benzylic hydrogen abstraction. commonorganicchemistry.com

Avoidance of Polar/Acidic Conditions: The presence of Lewis acids or strong Brønsted acids must be strictly avoided. These catalysts promote electrophilic aromatic substitution (bromination of the aromatic ring) rather than radical substitution at the benzylic position. nih.govgla.ac.uk For example, while zirconium(IV) chloride can catalyze benzylic bromination with DBDMH through a radical generation pathway, Brønsted acids exclusively promote ring bromination. nih.gov

More selective conditions can sometimes be achieved through careful choice of solvent and initiator. Photo-initiated reactions, for instance, can offer higher selectivity and yield compared to thermally initiated ones by allowing for lower reaction temperatures. gla.ac.uk

Introduction of Trifluoromethyl Group via Electrophilic or Nucleophilic Trifluoromethylation

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of the target compound's precursor. The CF₃ group is a powerful electron-withdrawing substituent that can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. organic-chemistry.orgbeilstein-journals.org Its installation onto an aromatic ring is typically achieved through transition metal-catalyzed cross-coupling reactions using either electrophilic or nucleophilic trifluoromethylating agents.

A variety of reagents and catalytic systems have been developed for the trifluoromethylation of aryl compounds, such as aryl halides or arylboronic acids.

Electrophilic Trifluoromethylation: These methods involve reagents that deliver a "CF₃⁺" equivalent to a nucleophilic aryl partner. A prominent class of electrophilic reagents is hypervalent iodine compounds, often referred to as Togni's reagents. nih.gov These are often used in copper-catalyzed reactions with arylboronic acids or their esters under mild conditions. organic-chemistry.orgnih.gov The reaction generally proceeds with good to excellent yields and tolerates a wide range of functional groups. organic-chemistry.org

Nucleophilic Trifluoromethylation: This approach utilizes a nucleophilic "CF₃⁻" source to react with an electrophilic aryl partner, typically an aryl halide (iodide, bromide, or chloride). These reactions are almost exclusively mediated by copper. acs.orgacs.org

Common Reagents: A widely used nucleophilic source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent), which requires a fluoride (B91410) activator. Other effective sources include fluoroform-derived CuCF₃ and inexpensive trifluoroacetates (e.g., sodium trifluoroacetate, CF₃CO₂Na). beilstein-journals.orgorganic-chemistry.org

Catalytic System: The system typically involves a copper(I) salt (e.g., CuI) and often a ligand such as 1,10-phenanthroline (B135089) to facilitate the catalytic cycle. acs.orgacs.org The reactivity of the aryl halide generally follows the order I > Br > Cl. acs.org

MethodReagent(s)SubstrateCatalyst/ConditionsReference
ElectrophilicTogni's ReagentArylboronic AcidCuI, 1,10-phenanthroline, K₂CO₃ organic-chemistry.org, nih.gov
NucleophilicTMSCF₃ / KFAryl HalideCuI, 1,10-phenanthroline, DMF acs.org, acs.org
NucleophilicFluoroform-derived CuCF₃Aryl HalideLigandless, mild temp (23–50°C) organic-chemistry.org
NucleophilicMethyl Trifluoroacetate (MTFA) / CsFAryl HalideCu(I), Sulfolane, 140°C researchgate.net

Chemo- and Regioselectivity in Synthesis of this compound

Achieving the desired structure of this compound requires precise control over the position of functionalization, particularly during the bromination step.

The primary challenge in the final synthetic step is the selective bromination of the methyl group at the 3-position without affecting the two aromatic rings. This high degree of regioselectivity is achieved by exploiting the inherent reactivity differences between benzylic C-H bonds and aromatic C-H bonds under radical conditions.

The C-H bond at a benzylic position is significantly weaker than an aromatic C-H bond. This is because homolytic cleavage of the benzylic C-H bond leads to a benzylic radical, which is highly stabilized by resonance delocalization of the unpaired electron into the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org The bromine radical (Br•) generated under radical conditions is a selective radical that will preferentially abstract the weakest available hydrogen atom. Therefore, it reacts almost exclusively with the benzylic C-H, leaving the stronger aromatic C-H bonds intact. masterorganicchemistry.com

Conversely, electrophilic aromatic bromination, which would occur under acidic or Lewis acidic conditions, would be governed by the directing effects of the substituents on the biphenyl ring. The methyl group is an ortho-, para-directing activator, while the trifluoromethyl group is a meta-directing deactivator. This would lead to a complex mixture of brominated products on the aromatic rings. Thus, maintaining strictly radical, non-acidic conditions is paramount for controlling the bromination position and successfully synthesizing the target compound. nih.gov

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly manufacturing processes. Key areas of focus include solvent selection, maximizing atom economy, and the use of recyclable catalysts.

Solvent Selection and Minimization

For the Suzuki-Miyaura coupling , solvents such as toluene, dioxane, and DMF have been commonly used. However, from a green chemistry perspective, these are considered problematic. acsgcipr.org Greener alternatives that have been successfully employed in Suzuki reactions include:

Water: An aqueous Suzuki reaction is highly desirable due to the non-toxic and non-flammable nature of water. gctlc.org

Ethanol/Water mixtures: These mixtures can provide good solubility for a range of substrates while being more environmentally benign than many organic solvents. nanochemres.org

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a safer alternative to THF. nih.gov

Propylene carbonate (PC): This is considered a green solvent as it can be synthesized from carbon dioxide. researchgate.net

For benzylic bromination , the classic Wohl-Ziegler reaction traditionally used carbon tetrachloride (CCl₄), a toxic and ozone-depleting substance. csus.edu Modern, greener alternatives include:

Acetonitrile: This is a more environmentally friendly option compared to chlorinated solvents. buecher.deacs.org

(Trifluoromethyl)benzene (Benzotrifluoride): This solvent has favorable physical properties, chemical inertness, and low toxicity, making it a suitable replacement for CCl₄. nih.gov

Diethyl carbonate: This is another environmentally friendly alternative for microwave-assisted brominations. nih.gov

Solvent-free conditions: In some cases, benzylic bromination can be carried out without a solvent, further reducing the environmental impact.

Minimizing the total volume of solvent used, regardless of its green credentials, is also a key principle of green chemistry. This can be achieved through process optimization and the use of more concentrated reaction mixtures where feasible.

Interactive Table: Comparison of Solvents for Suzuki-Miyaura Coupling

Solvent SystemGreen RatingTypical Reaction ConditionsNotes
TolueneProblematic80-110 °CEffective but has health and environmental concerns.
1,4-DioxaneHazardous80-100 °CAvoid due to toxicity. acsgcipr.org
Ethanol/WaterRecommended50-80 °CGood for a wide range of substrates, environmentally benign. nanochemres.org
2-MeTHFRecommended60-80 °CA bio-derived and safer alternative to THF. nih.gov
Propylene CarbonateRecommended100-120 °CA green solvent synthesized from CO₂. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. jocpr.com A higher atom economy indicates a more sustainable process with less waste generation.

For the proposed two-step synthesis of this compound:

Step 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling generally has a high atom economy, as the main byproducts are salts and water-soluble boron compounds, which are relatively benign. libretexts.org The theoretical atom economy can be calculated using the formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For the reaction of 3-methylphenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene:

C₇H₉BO₂ + C₇H₄BrF₃ → C₁₄H₁₁F₃ + H₃BO₃ + HBr (hypothetical balanced equation for calculation)

The atom economy for this step is high as the majority of the atoms from the key reactants are incorporated into the biphenyl product.

Step 2: Benzylic Bromination with NBS

The benzylic bromination using N-bromosuccinimide has a lower atom economy compared to the Suzuki coupling. The reaction produces succinimide (B58015) as a byproduct.

C₁₄H₁₁F₃ + C₄H₄BrNO₂ → C₁₄H₁₀BrF₃ + C₄H₅NO₂

Interactive Table: Theoretical Atom Economy of Key Reactions

ReactionReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Suzuki-Miyaura Coupling3-Methylphenylboronic acid, 1-Bromo-4-(trifluoromethyl)benzene3-Methyl-4'-(trifluoromethyl)-1,1'-biphenylBoric acid, Hydrogen bromide~62%
Benzylic Bromination3-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl, N-BromosuccinimideThis compoundSuccinimide~64%

Note: The atom economy calculation for the Suzuki-Miyaura coupling is based on a simplified balanced equation and can vary depending on the specific base and workup procedure used.

Catalyst Recycling and Recovery

In the context of the Suzuki-Miyaura coupling, the use of a palladium catalyst is essential. Palladium is a precious and costly metal, making its efficient use, recovery, and recycling a key aspect of a green and economically viable process. acsgcipr.org

Homogeneous palladium catalysts, while often highly active, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the catalyst. To address this, significant research has focused on the development of heterogeneous or immobilized palladium catalysts. These catalysts offer the advantage of easy separation from the reaction mixture, typically by filtration, allowing for their recovery and reuse in multiple reaction cycles. acs.orgresearchgate.net

Examples of recyclable palladium catalyst systems include:

Palladium on solid supports: This includes catalysts like palladium on charcoal (Pd/C), silica (B1680970), or magnetic nanoparticles. organic-chemistry.org These are easily filtered or magnetically separated.

Immobilized palladium complexes: Palladium complexes can be anchored to polymer supports, such as Merrifield resins. organic-chemistry.org This allows for the benefits of a well-defined catalytic species with the ease of handling of a solid-supported catalyst.

The ability to reuse the catalyst multiple times without a significant loss of activity is a major advantage. It not only reduces the cost of the process but also minimizes the amount of palladium waste generated. For instance, some magnetic nanoparticle-supported palladium catalysts have been shown to be reusable for up to 16 cycles without a significant drop in catalytic activity. organic-chemistry.org

The benzylic bromination step, if initiated photochemically, avoids the need for a chemical radical initiator that would be consumed in the reaction. This aligns with the green chemistry principle of using catalytic or energy-efficient initiation methods over stoichiometric reagents.

Interactive Table: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst TypeExampleAdvantagesDisadvantagesRecyclability
HomogeneousPd(PPh₃)₄High activity, good solubilityDifficult to separate, potential product contaminationPoor
Heterogeneous (Solid Support)Pd/CEasy separation by filtration, commercially availableCan have lower activity than homogeneous catalysts, potential for metal leachingGood to Excellent
Heterogeneous (Magnetic Nanoparticles)Fe₃O₄@SiO₂-PdVery easy separation with a magnet, high surface areaMore complex to synthesizeExcellent organic-chemistry.org
Immobilized ComplexMerrifield resin-supported Pd complexCombines advantages of homogeneous and heterogeneous systemsCan have lower catalyst loadingGood to Excellent organic-chemistry.org

Reaction Mechanisms and Reactivity of 3 Bromomethyl 4 Trifluoromethyl 1,1 Biphenyl

Mechanisms of Benzylic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group, being a primary benzylic halide, is highly susceptible to substitution reactions. Its reactivity is enhanced by the adjacent phenyl ring, which can stabilize both transition states and intermediates. Consequently, this functional group serves as a versatile handle for the introduction of diverse chemical moieties.

Nucleophilic Substitution (SN1/SN2) Pathways

Benzylic halides such as 3-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl are unique in their ability to undergo nucleophilic substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. brainly.comquora.com The preferred pathway is highly dependent on the reaction conditions. ucalgary.cakhanacademy.org

The SN2 pathway is favored due to the primary nature of the carbon bearing the bromine atom, which minimizes steric hindrance for a backside attack by a nucleophile. ucalgary.ca This concerted mechanism involves a single transition state where the nucleophile attacks the carbon as the bromide ion departs.

Conversely, the SN1 pathway is facilitated by the ability of the adjacent benzene (B151609) ring to stabilize the resulting benzylic carbocation through resonance. brainly.comquora.com In this stepwise mechanism, the leaving group (bromide) first dissociates to form a planar carbocation intermediate, which is then rapidly attacked by a nucleophile.

Influence of Solvent Polarity and Nucleophile Strength on Pathway Selectivity

The selectivity between the SN1 and SN2 pathways for this compound can be effectively controlled by the choice of solvent and the nature of the nucleophile. libretexts.org

Nucleophile Strength: Strong, anionic nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) favor the SN2 mechanism, as their high reactivity promotes a direct, concerted displacement of the bromide. Weaker, neutral nucleophiles like water or alcohols favor the SN1 pathway because they are less capable of direct attack and will preferentially react with the more electrophilic carbocation intermediate once it is formed. libretexts.org

Solvent Polarity: Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and are excellent at solvating both the departing bromide anion and the intermediate carbocation, thereby stabilizing them. This stabilization significantly favors the SN1 mechanism. libretexts.org In contrast, polar aprotic solvents (e.g., acetone, DMSO, DMF) can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive, thus promoting the kinetically favored SN2 pathway. Nonpolar solvents tend to disfavor both pathways but will favor SN2 over SN1 as charge separation is minimized in the SN2 transition state.

The interplay of these factors determines the predominant reaction mechanism, as summarized in the table below.

Table 1: Predicted Nucleophilic Substitution Pathways for this compound Under Various Conditions
Solvent TypeNucleophile StrengthFavored PathwayRationale
Polar Protic (e.g., Ethanol, Water)Weak (e.g., H₂O, ROH)SN1Solvent stabilizes the benzylic carbocation and bromide ion, favoring ionization.
Polar Protic (e.g., Ethanol, Water)Strong (e.g., CN⁻, OH⁻)Competition (SN1/SN2)Strong nucleophile favors SN2, but protic solvent favors SN1. Outcome depends on specific conditions.
Polar Aprotic (e.g., DMSO, Acetone)Strong (e.g., CN⁻, N₃⁻)SN2Solvent enhances nucleophile reactivity, favoring a direct backside attack.
Polar Aprotic (e.g., DMSO, Acetone)Weak (e.g., H₂O, ROH)Slow Reaction / SN1Weak nucleophile is less reactive, and ionization for SN1 is less supported than in protic solvents.
Nonpolar (e.g., Hexane (B92381), Toluene)Strong (e.g., R-Li)SN2Minimizes charge separation in the transition state.

Radical Pathways for Further Derivatization

The benzylic position of this compound is also reactive towards radical intermediates. The formation of the compound itself often proceeds via a free-radical benzylic bromination of the corresponding 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl (B15205904), typically using N-bromosuccinimide (NBS) and a radical initiator like light or peroxides. researchgate.netmasterorganicchemistry.comchadsprep.com This reaction proceeds through a resonance-stabilized benzylic radical, highlighting the stability of such an intermediate at this position. chemistrysteps.com

Once formed, the C-Br bond can participate in further radical reactions. For instance, radical dehalogenation can be achieved using organotin reagents like tributyltin hydride (Bu₃SnH) in the presence of an initiator such as azobisisobutyronitrile (AIBN). cureffi.org This process would convert the bromomethyl group back to a methyl group via a radical chain reaction. Such radical intermediates could also, in principle, be trapped by other species or participate in radical-mediated coupling reactions.

Aromatic Reactivity of the Biphenyl (B1667301) Core

The reactivity of the biphenyl core towards aromatic substitution is governed by the electronic properties of the two substituents: the bromomethyl group (-CH₂Br) and the trifluoromethyl group (-CF₃).

Electrophilic Aromatic Substitution Patterns

Trifluoromethyl (-CF₃) Group: This group is powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms (a strong -I inductive effect). nih.govscispace.com This effect strongly deactivates the phenyl ring to which it is attached (the 4'-position), making it significantly less nucleophilic and thus much less reactive towards electrophiles. The -CF₃ group is a meta-director, meaning it will direct incoming electrophiles to the positions meta to itself (the 3'- and 5'-positions). libretexts.orgyoutube.com

When considering the entire molecule, the ring bearing the trifluoromethyl group is severely deactivated. Therefore, electrophilic aromatic substitution will overwhelmingly occur on the ring substituted with the bromomethyl group. The incoming electrophile will be directed to the positions ortho and para to the bromomethyl group. However, the position para to the -CH₂Br group is occupied by the other phenyl ring. Thus, substitution is expected primarily at the two available ortho positions (C2 and C4).

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Most Reactive Ring: The ring containing the 3-(bromomethyl) group.

Major Products: Substitution at the C2 and C4 positions.

Minor Products: Substitution on the trifluoromethyl-substituted ring at the C3' and C5' positions would be extremely minor due to strong deactivation.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a distinct process from the nucleophilic substitution at the benzylic carbon. SNAr requires the aromatic ring to be electron-poor and to possess a good leaving group (such as a halide or nitro group) directly attached to the ring. chemistrysteps.commasterorganicchemistry.com

In this compound, the trifluoromethyl group is a strong electron-withdrawing group and does activate the ring it is attached to for nucleophilic attack. nih.gov However, neither of the phenyl rings in the core structure possesses a suitable leaving group. The C-H and C-C bonds of the biphenyl system are not viable leaving groups under typical SNAr conditions. The bromine atom is attached to a benzylic carbon, not directly to the aromatic ring, and thus cannot participate in an SNAr mechanism.

Therefore, this compound is not expected to undergo nucleophilic aromatic substitution on its biphenyl core under standard conditions. youtube.com For such a reaction to occur, a leaving group like a fluorine or chlorine atom would need to be present on one of the aromatic rings, particularly at a position ortho or para to the strongly deactivating trifluoromethyl group. masterorganicchemistry.com

Role of the Trifluoromethyl Group in Modulating Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence on the reactivity of this compound is primarily exerted through potent electronic effects.

The trifluoromethyl group deactivates the aromatic ring to which it is attached through a strong electron-withdrawing inductive effect. nih.govminia.edu.eg This is due to the high electronegativity of the fluorine atoms, which polarize the C-F bonds, leading to a significant partial positive charge on the carbon atom of the -CF3 group. This positive charge, in turn, withdraws electron density from the adjacent aromatic ring.

This deactivation makes the trifluoromethyl-substituted phenyl ring less susceptible to electrophilic aromatic substitution reactions. youtube.com The electron density of the ring is diminished, rendering it less attractive to incoming electrophiles.

Table 1: Hammett Constants (σ) for Common Substituents

Substituentσ_pEffect
-CF30.54Strongly Electron-Withdrawing
-NO20.78Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-Br0.23Weakly Electron-Withdrawing
-CH3-0.17Weakly Electron-Donating

The electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the distant bromomethyl group. In nucleophilic substitution reactions at the benzylic position, the stability of the transition state is a key determinant of the reaction rate. For an S_N2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group.

While electron-donating groups can stabilize a developing positive charge in an S_N1-type mechanism, the effect in an S_N2 reaction is more nuanced. For benzyl (B1604629) bromides, computational studies have shown that electron-withdrawing substituents can lead to a "tighter" transition state in S_N2 reactions. researchgate.net This implies a more compact arrangement of the reacting species. The trifluoromethyl group on the second phenyl ring of this compound can thus influence the energetics and geometry of the transition state for nucleophilic substitution at the bromomethyl group.

The presence of the trifluoromethyl group can also enhance the lipophilicity and metabolic stability of the molecule, which can be a significant factor in its biological activity. cymitquimica.com

Computational Chemistry Studies on Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of transient species like reaction intermediates and transition states.

Quantum mechanical calculations, such as ab initio and semi-empirical methods, are instrumental in mapping out the potential energy surface of a reaction. arxiv.orgchemrxiv.org These calculations can trace the entire reaction pathway from reactants to products, identifying the transition states and any intermediates along the way. nih.gov For a molecule like this compound, quantum mechanical calculations can be employed to model nucleophilic substitution reactions at the benzylic carbon.

By calculating the energies of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This allows for a quantitative assessment of how the trifluoromethyl group influences the reaction rate. Furthermore, these calculations can reveal the geometric changes that occur during the reaction, providing a detailed picture of the transition state structure. ucla.edu

Density Functional Theory (DFT) has emerged as a widely used computational method for studying the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide valuable insights into how the electron-withdrawing trifluoromethyl group affects the charge distribution and frontier molecular orbitals of this compound.

For instance, DFT studies on substituted benzyl bromides have been used to correlate calculated activation parameters with experimental data, showing that electron-withdrawing groups can accelerate certain nucleophilic substitution reactions. researchgate.net In the context of this compound, DFT calculations could be used to predict the regioselectivity of reactions, the relative stability of different conformations, and the torsional barriers between the two phenyl rings. semanticscholar.orgchemistryviews.org

Table 2: Illustrative Calculated Parameters from a Hypothetical DFT Study on Substituted Benzyl Bromides in an S_N2 Reaction

Substituent (para-)Activation Energy (kcal/mol)C-Br Distance in Transition State (Å)C-Nucleophile Distance in Transition State (Å)
-CF320.52.352.45
-H22.02.402.50
-CH323.22.482.58

Note: The data in Table 2 is illustrative and intended to demonstrate the type of information that can be obtained from DFT calculations. It is based on general trends observed for substituted benzylic systems and does not represent actual calculated values for this compound.

Advanced Derivatization and Functionalization Strategies Utilizing 3 Bromomethyl 4 Trifluoromethyl 1,1 Biphenyl As a Synthon

Formation of Novel Biphenyl (B1667301) Derivatives via Bromomethyl Functionalization

The benzylic bromide moiety of 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is highly susceptible to nucleophilic attack, facilitating the straightforward introduction of a diverse array of functional groups. This reactivity is the cornerstone of its use in creating libraries of novel biphenyl compounds.

The reaction of this compound with oxygen-based nucleophiles provides a direct route to the corresponding ethers and esters. In a typical Williamson ether synthesis, treatment of the biphenyl synthon with an alcohol or phenol (B47542) in the presence of a suitable base, such as sodium hydride or potassium carbonate, yields the corresponding ether derivative. This method is highly efficient for creating aryl ether linkages, which are prevalent in many biologically active molecules. nih.gov

Similarly, ester derivatives can be synthesized by reacting the bromomethyl compound with a carboxylate salt, often generated in situ from a carboxylic acid and a non-nucleophilic base like triethylamine (B128534) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). These reactions typically proceed under mild conditions with high yields.

Table 1: Examples of Ether and Ester Formation

Nucleophile PrecursorReagent/BaseProduct StructureProduct Class
PhenolK₂CO₃Aryl Ether
EthanolNaHAlkyl Ether
Acetic AcidTriethylamineEster
Sodium BenzoateN/ABenzoate Ester

Nitrogen nucleophiles readily displace the bromide ion from the benzylic position, enabling the synthesis of a wide range of nitrogen-containing biphenyl derivatives. Primary and secondary amines react to form the corresponding secondary and tertiary benzylamines, respectively. These reactions are often carried out in a polar aprotic solvent, sometimes with the addition of a non-nucleophilic base to scavenge the HBr byproduct. gre.ac.uk

Furthermore, nitrogen-containing heterocycles, such as imidazole, pyrazole, and piperazine, can be N-alkylated using this compound to introduce the complex biphenyl moiety. gre.ac.uk This strategy is frequently employed in medicinal chemistry to construct molecules with specific pharmacophoric features.

Table 2: Examples of Reactions with Nitrogen Nucleophiles

NucleophileBase (if applicable)Product StructureProduct Class
DiethylamineK₂CO₃Tertiary Amine
AnilineTriethylamineSecondary Amine
ImidazoleNaHN-Arylmethyl Heterocycle
Phthalimide (Gabriel Synthesis)K₂CO₃Phthalimide Adduct

While direct coupling of organometallic reagents with the benzylic bromide can be complicated by side reactions, a more controlled approach involves converting the bromide into an organometallic species itself. Reaction of this compound with magnesium metal yields the corresponding Grignard reagent, 3-(magnesio-methyl)-4'-(trifluoromethyl)-1,1'-biphenyl. This powerful nucleophile can then be reacted with a variety of electrophiles. For instance, reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively, while reaction with esters or acyl chlorides can yield ketones. google.comorgsyn.org

This two-step sequence effectively transforms the electrophilic benzylic carbon into a nucleophilic one, dramatically expanding the range of possible carbon-carbon bond-forming reactions.

The bromomethyl group is an ideal precursor for olefination reagents. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting carbonyl compounds into alkenes. masterorganicchemistry.comorganic-chemistry.org

Wittig Reaction : this compound can be converted into its corresponding triphenylphosphonium salt by treatment with triphenylphosphine (B44618). Subsequent deprotonation with a strong base (e.g., n-butyllithium or sodium hydride) generates a phosphorus ylide. This ylide reacts with aldehydes or ketones to form alkenes, with the triphenylphosphine oxide as a byproduct. gre.ac.ukmasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction : For the HWE reaction, the synthon is first reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite) in an Arbuzov reaction to form a phosphonate (B1237965) ester. Deprotonation of this phosphonate with a base like sodium hydride generates a stabilized carbanion that reacts with aldehydes or ketones. The HWE reaction is often preferred over the Wittig reaction as it typically provides excellent stereoselectivity for the (E)-alkene, and the water-soluble phosphate (B84403) byproduct is easily removed during workup. wikipedia.orgrsc.org

Table 3: Comparison of Wittig and HWE Olefination Pathways

ReactionReagent for Precursor SynthesisIntermediateTypical BaseKey Advantage
WittigTriphenylphosphine (PPh₃)Phosphonium Saltn-BuLi, NaHBroad applicability
HWETriethyl phosphite (P(OEt)₃)Phosphonate EsterNaH, K₂CO₃High (E)-selectivity, easy purification

Palladium-Catalyzed Cross-Coupling Reactions on the Aryl Bromide Moiety

While the primary reactive site is the bromomethyl group, the aromatic core of the biphenyl system can be targeted for further functionalization. To achieve this, a bromine atom must first be introduced onto one of the aromatic rings via electrophilic aromatic substitution. Considering the directing effects of the existing substituents, bromination would likely occur on the phenyl ring bearing the bromomethyl group.

With a bromine atom installed on the aromatic backbone, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, become a powerful tool for creating extended conjugated systems like terphenyls and quaterphenyls. mdpi.comresearchgate.net The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. mdpi.com

This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, allowing for the synthesis of complex, multi-aryl structures from the brominated biphenyl derivative. nih.gov

Table 4: Illustrative Suzuki-Miyaura Coupling Reactions

Boronic Acid PartnerPalladium CatalystBaseProduct Structure
Phenylboronic AcidPd(PPh₃)₄K₂CO₃
4-Methoxyphenylboronic AcidPd(dppf)Cl₂Cs₂CO₃
Thiophene-2-boronic AcidPd(OAc)₂ / SPhosK₃PO₄

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org While this compound itself does not possess the standard aryl halide handle for a direct Sonogashira reaction, it is frequently synthesized from precursors that do. For instance, an aryl bromide or iodide on the biphenyl backbone can be functionalized via Sonogashira coupling prior to the introduction or modification of the methyl group.

Alternatively, the bromomethyl group can be converted into other functionalities that facilitate alkynyl coupling. A more direct, albeit less common, approach involves using the bromomethyl group in modified coupling strategies. Research has shown that benzylic halides can participate in Sonogashira-type reactions under specific catalytic conditions. These reactions often proceed via a different mechanistic pathway than the traditional oxidative addition of an aryl halide to the palladium catalyst.

The general utility of the Sonogashira reaction allows for the introduction of a diverse range of alkynyl groups, which are themselves versatile functional handles for further transformations, such as cycloadditions or the synthesis of conjugated systems. beilstein-journals.orgorganic-chemistry.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides

CatalystCo-catalystBaseSolventTemperature
Pd(PPh₃)₄CuINEt₃Dioxane100 °C
Pd(OAc)₂ / XPhosCuINEt₃Dioxane100 °C
PdCl₂(PPh₃)₂CuIN-ButylamineTHF65 °C

This table represents typical conditions for Sonogashira coupling reactions involving aryl halides, which are often precursors to the title compound. nih.gov

Buchwald-Hartwig Amination for N-Arylation

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for creating aryl amines, which are prevalent in pharmaceuticals and material science. youtube.com Similar to the Sonogashira coupling, the direct application of this reaction to this compound is not straightforward as the molecule lacks the necessary aryl halide functionality.

However, the biphenyl scaffold is often constructed using reactions where a bromo- or iodo-substituted precursor is a key intermediate. This precursor is an ideal substrate for Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines onto the aromatic core. The resulting amino-biphenyl derivative can then be further functionalized, for example, by converting a methyl group at the 3-position into the desired bromomethyl handle via radical bromination. This sequential strategy allows for the precise installation of both an amine and a reactive benzylic bromide onto the biphenyl framework, creating a highly valuable and multifunctional building block.

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org

Cyclization Reactions Incorporating the Biphenyl Scaffold

The presence of the electrophilic bromomethyl group makes this compound an excellent substrate for cyclization reactions. These reactions can form new rings, leading to rigid, polycyclic aromatic systems that are of significant interest in materials science and medicinal chemistry.

Intramolecular Cyclization Pathways

Intramolecular cyclization can be achieved by first introducing a nucleophilic group onto the biphenyl scaffold, often at the 2'-position. The subsequent reaction between the tethered nucleophile and the bromomethyl group can lead to the formation of a new ring. A prominent example of this strategy is the synthesis of fluorene (B118485) derivatives. By positioning a group that can be converted into a carbanion or another potent nucleophile adjacent to the bromomethyl group, an intramolecular Friedel-Crafts-type alkylation or a related cyclization can be initiated to form the five-membered ring characteristic of the fluorene core. beilstein-journals.org These reactions are often promoted by Lewis acids or strong bases.

The resulting trifluoromethyl-substituted fluorene systems are valuable due to their unique electronic and photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Synthesis of Fused Heterocyclic Systems

When the intramolecular cyclization involves a heteroatom nucleophile, fused heterocyclic systems are produced. doi.orgeurekaselect.com The development of efficient routes to fluorine-containing heterocycles is a highly active area of research. doi.orgnih.gov By introducing nucleophiles such as amines (-NH₂), hydroxyls (-OH), or thiols (-SH) onto the biphenyl backbone, the reactive bromomethyl group of this compound can readily undergo intramolecular nucleophilic substitution to form nitrogen-, oxygen-, or sulfur-containing rings, respectively.

This strategy provides access to a variety of important heterocyclic cores, such as dihydrophenanthridines (from an amino group), dibenzofurans (from a hydroxyl group), and dibenzothiophenes (from a thiol group). These trifluoromethylated fused heterocycles are often investigated for their biological activity due to the favorable properties conferred by the CF₃ group, including increased metabolic stability and lipophilicity. beilstein-journals.orgcapes.gov.brmdpi.com

Table 2: Examples of Fused Heterocyclic Systems from Intramolecular Cyclization

Nucleophile PositionNucleophileResulting Fused System
2'-position-NH₂Dihydrophenanthridine
2'-position-OHDibenzofuran
2'-position-SHDibenzothiophene

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. bohrium.combeilstein-journals.orgnih.gov They allow for the rapid assembly of complex molecules from simple starting materials. wiley.comrsc.org

Design of Novel MCRs for Complex Molecule Synthesis

The electrophilic nature of the bromomethyl group in this compound makes it an excellent candidate for incorporation into novel MCR designs. acs.org For instance, it can serve as the electrophilic component in reactions involving isocyanides, amines, and other nucleophiles.

One potential design involves an isocyanide-based MCR, such as a Ugi or Passerini-type reaction. In such a sequence, the biphenyl moiety could be introduced by having the bromomethyl group alkylate a component in the reaction cascade. For example, it could react with the carboxylate component of a Ugi reaction or the hydroxyl group of a Passerini adduct post-reaction. This approach would efficiently append the large, functionalized biphenyl scaffold to a diverse range of molecular frameworks, rapidly generating libraries of complex molecules for screening in drug discovery and materials science. The design of such MCRs is a key strategy for synthetic innovation. acs.org

Analytical Methodologies for Characterization and Reaction Monitoring in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. The methodology involves placing the sample in a strong magnetic field and irradiating it with radio waves to cause the nuclei of specific isotopes to resonate. The resulting spectrum provides information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: This technique is used to determine the number and types of hydrogen atoms (protons) in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the two different phenyl rings and a characteristic signal for the benzylic protons of the bromomethyl (-CH₂Br) group. The integration of these signals reveals the relative number of protons, while the splitting patterns (multiplicity) provide information about adjacent protons.

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of the target compound would display a unique signal for each chemically distinct carbon atom. This includes the carbons of the biphenyl (B1667301) backbone, the bromomethyl group, and the trifluoromethyl group.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a particularly valuable and highly sensitive technique. umich.edunih.gov It provides a distinct signal for the fluorine atoms, and the chemical shift of this signal is highly sensitive to the electronic environment within the molecule. nih.gov This makes it an excellent tool for confirming the presence and integrity of the trifluoromethyl moiety.

Table 1: Overview of NMR Spectroscopy Methodologies for Structural Assignment
TechniqueInformation ObtainedApplication to this compound
¹H NMRNumber, connectivity, and chemical environment of hydrogen atoms.Identifies aromatic and benzylic (-CH₂Br) protons.
¹³C NMRNumber and chemical environment of carbon atoms.Confirms the carbon framework of the biphenyl and substituent groups.
¹⁹F NMRNumber and chemical environment of fluorine atoms.Confirms the presence of the -CF₃ group with high sensitivity. umich.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. pressbooks.pub Each functional group has a characteristic absorption frequency range. For this compound, IR spectroscopy can confirm the presence of its key structural features.

Table 2: Expected IR Absorption Bands for Key Functional Groups
Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
Aromatic RingC-H stretch3100-3000 libretexts.org
Aromatic RingC=C stretch (in-ring)1600-1400 libretexts.org
TrifluoromethylC-F stretchStrong absorptions typically in the 1350-1100 region
BromomethylC-Br stretch690-515 libretexts.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This technique measures m/z values with very high accuracy, allowing for the determination of the elemental formula of the parent ion and its fragments. mdpi.com This is crucial for unambiguously confirming the chemical formula of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This method combines the separation power of HPLC with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for analyzing reaction mixtures, allowing for the separation of the target compound from byproducts and starting materials, followed by their individual mass analysis.

The fragmentation of this compound under mass spectrometry conditions would be expected to involve the cleavage of its weaker bonds. fluorine1.ru

Table 3: Potential Fragmentation Pathways in Mass Spectrometry
Fragmentation EventLost FragmentSignificance
Loss of bromine•BrConfirms the presence of bromine.
Loss of bromomethyl radical•CH₂BrIndicates the benzylic bromomethyl group.
Loss of trifluoromethyl radical•CF₃A common fragmentation for trifluoromethyl-substituted compounds, confirming the -CF₃ group. fluorine1.ru

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture. They are routinely used to assess the purity of the final product and to monitor the progress of a chemical reaction by quantifying the consumption of reactants and the formation of products over time.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A typical method involves injecting a solution of the sample onto a column packed with a stationary phase and eluting it with a liquid mobile phase under high pressure.

Method development involves optimizing several parameters to achieve good separation (resolution) between the target compound and any impurities. researchgate.net A common approach for biphenyl compounds is reversed-phase HPLC. researchgate.netrecentscientific.com Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is reliable, reproducible, and accurate for its intended purpose. researchgate.netbepls.com

Table 4: Typical Parameters for HPLC Method Development and Validation
ParameterDescriptionExample
Stationary Phase (Column)The material inside the column that interacts with the sample components.Kromasil C18 (250 x 4.6 mm, 5 µm). researchgate.net
Mobile PhaseThe solvent that carries the sample through the column.A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). recentscientific.com
Flow RateThe speed at which the mobile phase moves through the column.1.0 - 1.5 mL/min. researchgate.netbepls.com
DetectionThe method used to "see" the components as they elute from the column.UV detector set at a wavelength of maximum absorbance (e.g., 258 nm). researchgate.net
Validation ParametersCriteria used to prove the method is suitable for its intended use.Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. uw.edu.pl While this compound itself is likely to have a high boiling point, making it less suitable for direct GC analysis without derivatization, GC is highly effective for monitoring volatile byproducts, unreacted starting materials, or residual solvents from its synthesis. researchgate.net For instance, the synthesis of biphenyl compounds may involve starting materials or generate byproducts that are more volatile than the final product. GC, often coupled with a mass spectrometer (GC-MS), can identify and quantify these trace volatile impurities.

Table 5: Application of Gas Chromatography in Synthesis Monitoring
Analyte TypeRole of GCExample
Volatile Starting MaterialsMonitor consumption during the reaction.e.g., bromotoluene or other precursors.
Volatile ByproductsDetect and quantify unwanted side products.Low molecular weight coupling byproducts.
Residual SolventsEnsure solvents from the reaction and purification are removed.Toluene, Tetrahydrofuran (B95107) (THF), etc.

Thin-Layer Chromatography (TLC) for Reaction Progress Tracking

Thin-Layer Chromatography (TLC) is a straightforward, rapid, and cost-effective chromatographic technique extensively used in synthetic chemistry to monitor the progress of a reaction. wpmucdn.com The principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture). rochester.eduorgchemboulder.com

In a typical synthetic procedure to obtain this compound, TLC would be employed to track the consumption of the starting materials and the appearance of the desired product. By spotting small aliquots of the reaction mixture onto a TLC plate at various time intervals and eluting the plate with an appropriate solvent system, the separation of reactants, intermediates, and products can be visualized. acs.org

The choice of the eluent (mobile phase) is critical for achieving good separation. For biphenyl compounds, which are generally nonpolar to moderately polar, a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is commonly used. rochester.edu The optimal solvent system is one that results in a retention factor (Rf) value for the product between 0.3 and 0.7, allowing for clear separation from other spots on the plate. ualberta.ca The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Hypothetical TLC Monitoring of a Synthesis:

Consider a hypothetical reaction where 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl (B15205904) is brominated to form this compound. The progress of this reaction could be monitored by TLC. The starting material, being a simple biphenyl derivative, would be relatively nonpolar. The product, with the introduction of the bromomethyl group, would be slightly more polar.

Spots on the TLC plate are typically visualized under UV light, as aromatic compounds like biphenyls are often UV-active. libretexts.org Alternatively, staining with a developing agent such as potassium permanganate (B83412) or iodine can be used. psu.edu

A hypothetical data table for monitoring this reaction is presented below.

Time PointSpot 1 (Starting Material) RfSpot 2 (Product) RfObservations
0 hr0.65-Only starting material is present.
1 hr0.650.50A new spot corresponding to the product appears. The starting material spot is still intense.
3 hr0.650.50The product spot has intensified, while the starting material spot has diminished.
6 hr-0.50The starting material spot is no longer visible, indicating the reaction is complete.

This data is hypothetical and for illustrative purposes only. Actual Rf values would depend on the specific TLC plate and solvent system used.

X-ray Crystallography for Absolute Structure Determination (if crystalline form is obtained for research)

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For a molecule like this compound, X-ray crystallography would confirm the connectivity of the atoms, the substitution pattern on the biphenyl core, and the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. This dihedral angle is a key structural feature of biphenyls and is influenced by the nature and position of the substituents. libretexts.org In the solid state, crystal packing forces can also influence this angle. researchgate.net

While specific crystallographic data for this compound is not publicly available, a hypothetical set of crystallographic parameters is presented in the table below to illustrate the type of data obtained from such an analysis.

ParameterHypothetical Value
Chemical formulaC14H10BrF3
Formula weight315.13
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (Å3)1334.5
Z4
Calculated density (g/cm3)1.568

This data is hypothetical and serves to illustrate the parameters determined by X-ray crystallography.

The structural information gleaned from X-ray crystallography is invaluable for understanding the physicochemical properties of the compound and its interactions in a biological or material science context.

Future Directions and Emerging Research Avenues for 3 Bromomethyl 4 Trifluoromethyl 1,1 Biphenyl

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The bromomethyl group in 3-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl is a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. Future research will likely focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.

For instance, in Suzuki-Miyaura cross-coupling reactions, where the bromo- moiety would be coupled with a boronic acid, research could explore the use of advanced palladium catalysts. researchgate.netmdpi.com These could include palladium complexes with sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, which have shown high efficacy in the coupling of challenging substrates. researchgate.net The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, could also be a key area of investigation, offering advantages in terms of catalyst recyclability and process sustainability. mdpi.com

The following table illustrates potential research directions for catalytic systems in reactions involving the bromomethyl group:

Reaction TypePotential Novel Catalyst SystemExpected Advantages
Nucleophilic SubstitutionPhase-Transfer Catalysts (e.g., quaternary ammonium (B1175870) salts)Milder reaction conditions, improved yields, and suitability for large-scale synthesis.
Sonogashira CouplingCopper-free palladium catalystsAvoidance of toxic copper co-catalysts and broader functional group tolerance.
Buchwald-Hartwig AminationPalladium complexes with bulky electron-rich phosphine ligandsEfficient formation of C-N bonds with a wide range of amines and under mild conditions.

Further research into photoredox catalysis could also unveil new reaction pathways for the functionalization of the bromomethyl group under mild, light-driven conditions.

Development of Asymmetric Synthetic Routes from Chiral Precursors (if applicable)

The biphenyl (B1667301) axis in appropriately substituted derivatives can exhibit atropisomerism, a form of chirality arising from restricted rotation around a single bond. While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral molecules. Future research could focus on the development of asymmetric synthetic routes to introduce chirality into molecules derived from this biphenyl scaffold.

One potential avenue is the use of chiral nucleophiles in substitution reactions with the bromomethyl group, leading to the formation of a new stereocenter. The diastereoselective nature of such reactions could be controlled by the choice of chiral auxiliary or catalyst.

Moreover, the development of methods for the atroposelective synthesis of biaryl compounds is a vibrant area of research. rsc.orgrsc.org While not directly applicable to the synthesis of this compound, this compound could be a key building block in the synthesis of more complex, axially chiral biaryls. For example, the trifluoromethylphenyl moiety could be one of the aryl halves in a catalytic asymmetric cross-coupling reaction to construct a chiral biaryl axis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govresearchgate.net Future research is expected to focus on integrating the synthesis and derivatization of this compound into flow chemistry platforms.

The synthesis of the biphenyl core itself, potentially via a Suzuki-Miyaura coupling, could be adapted for a flow process. This would involve pumping solutions of the precursor aryl halides and boronic acids through a heated reactor containing a packed-bed catalyst. nih.gov Subsequent benzylic bromination to introduce the bromomethyl group could also be performed in a continuous flow setup, potentially using light-induced radical reactions for enhanced control and safety.

The derivatization of the bromomethyl group through nucleophilic substitution is also well-suited for flow chemistry. The precise control over reaction time and temperature afforded by microreactors can help to minimize the formation of side products and improve reaction yields.

Synthetic StepPotential Flow Chemistry ApproachKey Parameters for Optimization
Biphenyl Synthesis (Suzuki-Miyaura)Packed-bed reactor with a heterogeneous palladium catalystFlow rate, temperature, catalyst loading, solvent
Benzylic BrominationPhoto-flow reactor with a light sourceWavelength and intensity of light, residence time, bromine source
Nucleophilic SubstitutionMicroreactor with precise temperature controlStoichiometry of reactants, mixing efficiency, residence time

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time reaction analysis, could be employed for the high-throughput synthesis of a library of derivatives of this compound for screening in materials science or medicinal chemistry applications.

Theoretical Prediction of Novel Reactivity Patterns and Synthetic Opportunities

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and properties of molecules. researchgate.netnih.goveurjchem.com Future research will likely leverage DFT calculations to gain deeper insights into the chemical behavior of this compound and to predict novel synthetic opportunities.

DFT studies could be used to:

Calculate the bond dissociation energy of the C-Br bond to predict its reactivity in radical reactions.

Model the transition states of nucleophilic substitution reactions to understand the factors influencing reaction rates and selectivity.

Predict the electronic properties , such as the HOMO-LUMO energy gap, to assess the potential of its derivatives in electronic materials. eurjchem.com

Simulate the conformational landscape of polymers derived from this biphenyl scaffold to understand their solid-state packing and material properties.

The following table presents hypothetical DFT-calculated parameters that could guide experimental work:

Calculated PropertyHypothetical ValueImplication for Reactivity/Application
C-Br Bond Dissociation Energy280 kJ/molSuggests moderate reactivity in radical bromination and subsequent reactions.
HOMO-LUMO Gap4.5 eVIndicates a wide bandgap, suggesting potential for use in dielectric materials.
Torsional Barrier of Biphenyl15 kJ/molInfluences the conformational flexibility of derived polymers and liquid crystals.

These theoretical predictions can guide the rational design of new experiments and accelerate the discovery of novel applications for this compound.

Applications in Materials Science Research

The rigid and conjugated biphenyl core, combined with the functionalizable bromomethyl group and the electron-withdrawing trifluoromethyl substituent, makes this compound a highly attractive building block for advanced organic materials.

A key area of future research will be the conversion of this compound into novel monomers for polymerization. The reactive bromomethyl group can be readily transformed into a variety of polymerizable functionalities. For example, reaction with potassium acrylate (B77674) or methacrylate (B99206) could yield the corresponding acrylate or methacrylate monomer. Alternatively, conversion of the bromomethyl group to an alcohol, followed by esterification, can introduce other polymerizable ester groups.

The synthesis of liquid crystal monomers is another promising direction, given that the isomeric 4-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl (B1344095) is a known intermediate for such materials. nbinno.comresearchgate.netnih.gov The rigid biphenyl core is a common mesogenic unit, and the introduction of a polymerizable group would allow for the creation of liquid crystal polymers.

Once novel monomers based on the this compound scaffold are synthesized, extensive polymerization studies will be necessary. Both radical and controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be explored to synthesize well-defined polymers with controlled molecular weights and low dispersities. surrey.ac.uk

Subsequent research would focus on correlating the chemical structure of the resulting polymers with their material properties. The incorporation of the trifluoromethyl group is known to influence properties such as thermal stability, solubility, and dielectric constant. Therefore, polymers derived from this monomer are expected to exhibit interesting and potentially useful characteristics for applications in areas such as high-performance plastics and low-dielectric materials for microelectronics.

Advanced Spectroscopic Studies on Excited State Dynamics

While detailed experimental studies on the excited state dynamics of this compound are not yet extensively reported in the literature, this area represents a significant and promising field for future research. The application of advanced spectroscopic techniques can provide invaluable insights into the photophysical processes that govern the behavior of this molecule upon photoexcitation. Such studies are crucial for understanding its potential in applications like photosensitizers, photoluminescent probes, and photoresponsive materials.

Time-Resolved Fluorescence Spectroscopy: This technique would be instrumental in determining the fluorescence lifetime and quantum yield of the molecule. By measuring the decay of fluorescence intensity over time, researchers can gain information about the rates of both radiative (fluorescence) and non-radiative decay pathways from the excited singlet state. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the energy of the excited states and potentially the fluorescence characteristics.

Transient Absorption Spectroscopy: This powerful technique allows for the detection and characterization of short-lived transient species, such as excited singlet states, triplet states, and radical ions, that are formed upon photoexcitation. Femtosecond transient absorption (fs-TA) could be employed to track the initial ultrafast processes, including internal conversion and intersystem crossing. Nanosecond transient absorption (ns-TA) would be suitable for observing longer-lived triplet states. By analyzing the transient absorption spectra, it is possible to elucidate the complete photophysical pathway, including the efficiency of intersystem crossing to the triplet state, which is a critical parameter for applications in photodynamic therapy and photocatalysis.

Computational Studies: In conjunction with experimental techniques, computational modeling using methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide a theoretical framework for understanding the electronic structure and transitions. These calculations can predict the energies of the excited states, oscillator strengths of electronic transitions, and the nature of the molecular orbitals involved (e.g., HOMO and LUMO). This theoretical insight is invaluable for interpreting experimental spectroscopic data and for predicting how structural modifications might tune the photophysical properties of the molecule.

The combination of the bromomethyl and trifluoromethyl substituents on the biphenyl core suggests that this compound may exhibit complex excited-state behavior. The interplay between the electron-withdrawing nature of the trifluoromethyl group and the potential for photochemical reactions involving the bromomethyl group could lead to unique deactivation pathways. Advanced spectroscopic studies will be essential to unravel these intricate dynamics and to guide the rational design of new functional molecules based on this biphenyl derivative.

Spectroscopic TechniqueInformation GainedPotential Application Insights
Time-Resolved FluorescenceFluorescence lifetime, quantum yield, rates of radiative and non-radiative decay.Evaluation of suitability for fluorescent probes and OLEDs.
Transient Absorption (fs/ns)Identification of excited singlet and triplet states, kinetics of intersystem crossing.Understanding photosensitization capabilities and photochemical reactivity.
Computational Modeling (TD-DFT)Prediction of excited state energies, electronic transitions, and molecular orbitals.Rational design of derivatives with tailored photophysical properties.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of bromomethyl and trifluoromethyl substituents. For example, bromomethylation of a biphenyl precursor using N,N’-dibromo-5,5-dimethylhydantoin in acidic media is a viable route, as demonstrated for structurally related compounds . Alternatively, Suzuki-Miyaura coupling or reductive cross-coupling (e.g., dual Ni/Pd catalysis) may be used to assemble the biphenyl backbone, followed by regioselective bromination .

Q. How is the structure of this compound verified in academic research?

Structural confirmation typically involves a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, in analogous bromomethyl-biphenyl derivatives, ¹H NMR signals for the bromomethyl group (-CH₂Br) appear as singlets near δ 4.55 ppm, while trifluoromethyl (-CF₃) groups show distinct ¹³C NMR signals around δ 125–130 ppm (quartet splitting due to J₃ coupling) . HRMS data (e.g., molecular ion [M+H]⁺) should match the calculated mass within 1 ppm error .

Q. What precautions are necessary when handling the bromomethyl group in this compound?

The bromomethyl group is highly reactive and prone to nucleophilic substitution. Work under inert atmosphere (N₂/Ar) and use anhydrous solvents to avoid hydrolysis. Gloveboxes or Schlenk lines are recommended for sensitive reactions. Safety protocols, including fume hood use and PPE (gloves, goggles), should align with GHS hazard codes for brominated compounds (e.g., H314: skin corrosion) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reaction pathways in cross-coupling chemistry?

The electron-withdrawing trifluoromethyl group (-CF₃) deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the substituent. This electronic effect can slow coupling reactions but enhances regioselectivity. Computational studies (DFT) or Hammett parameters (σₚ values) may be used to predict reactivity. For example, in Suzuki couplings, -CF₃ groups may require elevated temperatures (80–100°C) or stronger bases (Cs₂CO₃) to achieve high yields .

Q. What strategies mitigate low yields in regioselective bromination of the biphenyl scaffold?

Yields can vary due to steric hindrance from the trifluoromethyl group. Optimizing reaction conditions (e.g., using NBS/azobisisobutyronitrile (AIBN) in CCl₄ under UV light) or directing-group-assisted bromination (e.g., employing ortho-directing groups like esters) can improve selectivity. For example, in 3-(bromomethyl)-4'-fluoro-1,1'-biphenyl synthesis, yields increased from 48% to 73% by adjusting stoichiometry and reaction time .

Q. How can computational modeling guide the design of derivatives for pharmaceutical applications?

Molecular docking and QSAR studies can predict interactions between the bromomethyl-trifluoromethyl biphenyl core and biological targets (e.g., G-protein-coupled receptors). For instance, derivatives like AMG 837, a GPR40 agonist, were optimized by substituting the biphenyl system with trifluoromethyl and bromomethyl groups to enhance binding affinity (EC₅₀ = 13 nM) . Density functional theory (DFT) can also model electronic effects on reactivity and stability .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Trace impurities (e.g., debrominated byproducts or regioisomers) require advanced chromatographic methods. UPLC-MS with a C18 column and acetonitrile/water gradients (0.1% formic acid) provides high resolution. For example, in related biphenyl derivatives, impurity levels <0.1% were achieved using HPLC with UV detection at 254 nm .

Methodological Resources

  • Synthetic Protocols : Refer to dual Ni/Pd-catalyzed cross-coupling conditions (65°C, petroleum ether/EtOAc solvent system) for biphenyl assembly .
  • Characterization Data : Compare NMR shifts (¹H: δ 4.55 ppm for -CH₂Br; ¹³C: δ 125 ppm for -CF₃) and HRMS tolerances (Δ < 0.5 mDa) from analogous compounds .
  • Safety Guidelines : Follow GHS codes for brominated compounds (e.g., H314, H335) and consult SDS for handling recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.